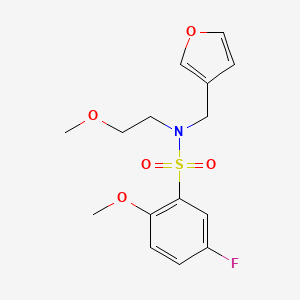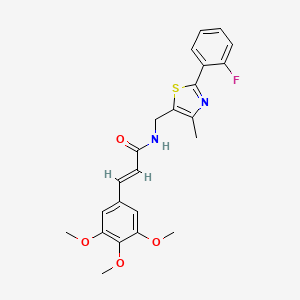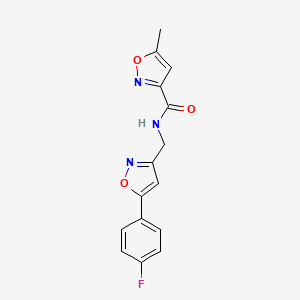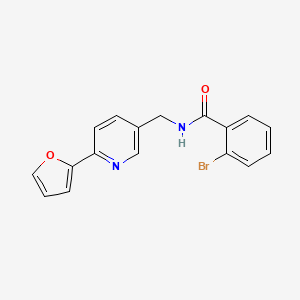![molecular formula C18H21BrN4O2S B2989295 5-((4-Bromophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 1005050-54-3](/img/structure/B2989295.png)
5-((4-Bromophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be quite complex. The thiazolo[3,2-b][1,2,4]triazol ring system is a heterocyclic compound containing nitrogen, sulfur, and carbon atoms. The bromophenyl group is a benzene ring with a bromine atom attached, and the dimethylmorpholino group is a six-membered ring containing a nitrogen atom and two methyl groups .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The bromophenyl group could undergo reactions typical of aromatic halides, such as nucleophilic aromatic substitution or coupling reactions. The thiazolo[3,2-b][1,2,4]triazol ring might participate in reactions with electrophiles or nucleophiles, depending on the specific substitution pattern .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the bromine atom could increase the compound’s density and boiling point compared to similar compounds without a halogen. The presence of the nitrogen-containing rings could also affect the compound’s solubility and reactivity .Aplicaciones Científicas De Investigación
Antimicrobial Activities
Research has demonstrated the synthesis and evaluation of 1,2,4-triazole derivatives, highlighting their antimicrobial properties. Compounds synthesized from reactions involving various primary amines and ester ethoxycarbonylhydrazones were screened for their antimicrobial activities, with some showing good to moderate activities against tested microorganisms. This suggests the potential of similar compounds, including the one , for antimicrobial applications (Bektaş et al., 2007).
Antioxidant Properties
Another study focused on the synthesis and evaluation of bromophenol derivatives, including natural products, for their antioxidant and radical scavenging activities. The research found that synthesized bromophenols exhibited effective antioxidant power, comparable to synthetic standard antioxidants. This indicates the potential utility of structurally related compounds in antioxidant applications (Balaydın et al., 2010).
Anti-inflammatory Activity
Novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. This study demonstrates the potential of triazole derivatives in developing anti-inflammatory agents, suggesting a similar scope for research into related compounds (Al-Abdullah et al., 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
5-[(4-bromophenyl)-(2,6-dimethylmorpholin-4-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN4O2S/c1-10-8-22(9-11(2)25-10)15(13-4-6-14(19)7-5-13)16-17(24)23-18(26-16)20-12(3)21-23/h4-7,10-11,15,24H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVFGQXDEVQCEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(C2=CC=C(C=C2)Br)C3=C(N4C(=NC(=N4)C)S3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(6-Chloropyridin-3-yl)methyl]cyclobutane-1-carboxylic acid](/img/structure/B2989212.png)


![4-[(4H-1,2,4-triazol-4-yl)methyl]piperidine-1-carboxamide](/img/structure/B2989219.png)

![Methyl 6-fluoro-4-{[(3-fluoro-4-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate](/img/structure/B2989222.png)
![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2989223.png)


![1-(4-chlorophenyl)-3-(3-methoxyphenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione](/img/structure/B2989226.png)

![2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2989230.png)


